molecular formula C19H20N4O6 B2935146 methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate CAS No. 1775344-96-1

methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate

Cat. No.: B2935146
CAS No.: 1775344-96-1
M. Wt: 400.391
InChI Key: KDBWLAXOAJSPLZ-UHFFFAOYSA-N
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Description

Methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused pyrido[1,2-c]pyrimidinone core linked to a 5-ethyl-1,2,4-oxadiazole moiety and a furan-2-carboxylate ester. This structure combines multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capacity.
  • Furan-2-carboxylate: A substituted furan that may enhance solubility or target-specific interactions.

Properties

IUPAC Name

methyl 5-[[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6/c1-3-14-20-16(21-29-14)15-12-6-4-5-9-22(12)19(26)23(17(15)24)10-11-7-8-13(28-11)18(25)27-2/h7-8H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBWLAXOAJSPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound features a furan ring, an oxadiazole moiety, and a pyrido[1,2-c]pyrimidine scaffold. These structural components are often associated with various biological activities including antimicrobial and anticancer properties.

Structural Formula

C18H19N5O5\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_5

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of 1,2,4-oxadiazoles have been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

  • Mechanism of Action : The oxadiazole moiety disrupts the bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Case Studies : In one study, a series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .

Anticancer Activity

The pyrido[1,2-c]pyrimidine component is known for its antitumor activity. Compounds with this scaffold have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell metabolism.
  • Case Studies : For instance, a related compound demonstrated an IC50 value of 12 µM against human breast cancer cells .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of similar compounds:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Research Findings : In vitro assays showed that oxadiazole derivatives reduced the production of TNF-alpha in macrophages by up to 50% at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell TypeEffectReference
AntimicrobialStaphylococcus aureusMIC: 8-64 µg/mL
AnticancerBreast cancer cellsIC50: 12 µM
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50% at 10 µM

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its fused pyrido-pyrimidinone core and multi-heterocyclic substitutions. Comparisons with analogous compounds are summarized below:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups References
Target Compound Pyrido[1,2-c]pyrimidinone 5-Ethyl-1,2,4-oxadiazole, furan carboxylate Ester, oxadiazole, fused bicyclic
Compound 7a-c (Benzo[b][1,4]oxazin-3-one) Benzo[b][1,4]oxazin-3(4H)-one Substituted-phenyl-1,2,4-oxadiazole Oxadiazole, amine
Compounds 4a–k () 1,2,4-Oxadiazole Pyrimidin-5-yl, urea derivatives Oxadiazole, urea
Ethyl 4-[5-(methoxymethyl)furan-2-yl]... Tetrahydropyrimidine Methoxymethyl-furan Ester, furan, tetrahydropyrimidine
Diethyl 8-cyano... () Imidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl Ester, cyano, nitro

Key Observations :

  • The 5-ethyl-1,2,4-oxadiazole group contrasts with phenyl-substituted oxadiazoles in , which may alter electronic properties and metabolic stability .
  • The furan-2-carboxylate ester resembles substituents in but differs in methylation patterns, affecting lipophilicity .

Key Observations :

  • The target compound likely requires oxadiazole-pyrimidinone coupling (similar to ) rather than cycloaddition () or multicomponent reactions ().
  • Cs₂CO₃ in DMF () is effective for analogous couplings, suggesting scalability for the target compound .
  • In contrast, the Biginelli reaction () prioritizes atom economy but yields less complex cores .
Characterization Techniques

All compounds were validated using 1H NMR, IR, and mass spectrometry , with advanced techniques for complex structures:

Table 3: Characterization

Compound Techniques Used Notes References
Target Compound (hypothetical) 1H NMR, IR, HRMS Likely requires 2D NMR for fused cores
Compound 7a-c () 1H NMR, IR, Mass Structural confirmation achieved
Ethyl 4-[5-(methoxymethyl)furan-2-yl]... FTIR, HRESI-MS, 2D NMR Full stereochemical resolution
Diethyl 8-cyano... () 1H/13C NMR, IR, HRMS High-resolution MS validation

Key Observations :

  • The target compound’s fused pyrido-pyrimidinone core may necessitate 2D NMR (e.g., COSY, NOESY) for unambiguous assignment, as seen in .
  • HRMS is critical for verifying molecular formulas in complex heterocycles (e.g., ) .

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